trans-Latanoprost

Description

Properties

IUPAC Name |

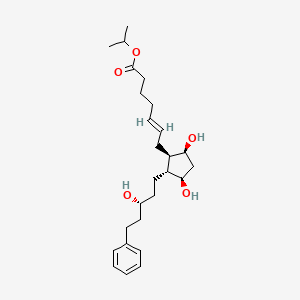

propan-2-yl (E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H40O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,19,21-25,27-29H,4,9,12-18H2,1-2H3/b8-3+/t21-,22+,23+,24-,25+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGXICVAJURFBLW-RDSJPUOVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CCCC=CCC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)CCC/C=C/C[C@H]1[C@H](C[C@H]([C@@H]1CC[C@H](CCC2=CC=CC=C2)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913258-34-1 |

Source

|

| Record name | Latanoprost, (5E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0913258341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopropyl (5E,9alpha,11alpha,15R)-9,11,15-trihydroxy-17-phenyl-18,19,20-trinor-prost-5-en-1-oate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LATANOPROST, (5E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZC39I2T1VW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of trans-Latanoprost: Pathways and Intermediates

For Researchers, Scientists, and Drug Development Professionals

Latanoprost (B1674536), a prostaglandin (B15479496) F2α analogue, is a leading therapeutic agent for the management of glaucoma and ocular hypertension. Its synthesis has been a subject of extensive research, leading to the development of multiple synthetic pathways. This technical guide provides a detailed overview of the core synthetic routes to trans-Latanoprost, focusing on the traditional Corey lactone-based approach and more recent, efficient organocatalytic and chemoenzymatic strategies. This document outlines the key intermediates, reaction mechanisms, and experimental protocols, presenting quantitative data in a clear, tabular format and visualizing the synthetic pathways using Graphviz diagrams.

The Classical Approach: Corey Lactone-Based Synthesis

The Corey lactone has historically been a cornerstone in the synthesis of prostaglandins, including Latanoprost.[1][2][3][4][5][6] This pathway, while robust, typically involves a multi-step sequence.

A key starting material for this route is the Corey lactone diol. The synthesis proceeds through a series of carefully orchestrated steps to introduce the α- and ω-side chains to the cyclopentane (B165970) core.

Key Intermediates in the Corey Lactone Pathway:

-

Corey Lactone Diol: The chiral precursor that contains the core cyclopentane ring with the necessary stereochemistry.

-

Corey Aldehyde: Formed by the oxidation of the primary alcohol of the Corey lactone diol.

-

Enone Intermediate: Generated via a Horner-Wadsworth-Emmons reaction to append the ω-side chain.

-

Latanoprost Lactol: A hemiacetal formed by the reduction of the lactone functionality, which is a precursor to the introduction of the α-side chain.

Experimental Protocols for Key Reactions in the Corey Lactone Pathway:

a) Swern Oxidation of Corey Lactone Diol to Corey Aldehyde

The Swern oxidation is a reliable method for the mild oxidation of primary alcohols to aldehydes.[7]

-

Procedure: To a solution of oxalyl chloride (2.5 mmol) in anhydrous dichloromethane (B109758) (DCM, 500 mL) at -72°C, dimethyl sulfoxide (B87167) (DMSO, 3.5 mmol) is added dropwise. After stirring for 10 minutes, a solution of Corey lactone diol (1 mmol) in DCM is added slowly. The reaction is stirred for 4 hours at the same temperature. Triethylamine (100 mL) is then added, and the mixture is quenched with water. The organic layer is separated, washed, dried, and concentrated to yield the aldehyde.[6][8][9]

b) Horner-Wadsworth-Emmons (HWE) Reaction for ω-Side Chain Installation

The HWE reaction is employed to form the enone intermediate by reacting the Corey aldehyde with a suitable phosphonate.[3][10][11][12]

-

Procedure: A suspension of sodium hydride (71.1 mmol) in dimethoxyethane (DME, 80 mL) is cooled to -5°C. A solution of dimethyl (2-oxo-4-phenylbutyl)phosphonate (69.0 mmol) in DME (40 mL) is added slowly, and the mixture is stirred for 1 hour at 25°C. The reaction is then cooled to -5°C, and a solution of the Corey aldehyde (19.78 mmol) in DME (40 mL) is added. After 30 minutes, the reaction is worked up to yield the enone intermediate.[13]

c) Stereoselective Reduction of the Enone

The reduction of the 15-keto group to the desired (S)-alcohol is a critical step. While various reagents can be used, (-)-B-chlorodiisopinocampheylborane ((-)-DIP-Cl) offers high stereoselectivity.[3]

-

Procedure: The enone intermediate is dissolved in an appropriate solvent and cooled to -30°C. A solution of (-)-DIP-Cl is added, and the reaction is monitored for completion. The desired (15S)-alcohol is obtained after workup and purification.[3]

d) Reduction of Lactone to Lactol with DIBAL-H

Diisobutylaluminum hydride (DIBAL-H) is used for the partial reduction of the lactone to the corresponding hemiacetal (lactol).[3][6][14][15][16]

-

Procedure: A solution of the protected lactone intermediate (1 mmol) in anhydrous toluene (B28343) or THF (50 mL) is cooled to -78°C under a nitrogen atmosphere. A solution of DIBAL-H (3.5 mmol) is added dropwise, and the mixture is stirred for 1 hour. The reaction is quenched with methanol (B129727) at -78°C, followed by the addition of water and ethyl acetate (B1210297) at a slightly warmer temperature. The resulting mixture is filtered, and the organic phase is separated, dried, and concentrated to give the lactol.[6][16]

e) Wittig Reaction for α-Side Chain Installation

The final carbon framework is assembled using a Wittig reaction between the lactol and a suitable phosphonium (B103445) ylide.[6][17][18]

-

Procedure: 4-carboxybutyl)triphenylphosphonium bromide and a strong base like potassium tert-butoxide are reacted in THF at 5°C to form the ylide. The lactol intermediate is then added, and the reaction is allowed to proceed for 6 hours. After an acidic workup, the carboxylic acid is obtained.[6]

f) Esterification and Deprotection

The final steps involve the esterification of the carboxylic acid to the isopropyl ester and the removal of any protecting groups to yield this compound.[6]

-

Procedure: The carboxylic acid is treated with 2-iodopropane (B156323) in the presence of DBU in acetone (B3395972) at 30°C for 16 hours to form the isopropyl ester. Subsequent deprotection of silyl (B83357) ethers is typically achieved using a fluoride (B91410) source or acidic conditions.[6]

Quantitative Data for Corey Lactone-Based Synthesis

| Step | Reaction | Reagents | Yield (%) | Reference |

| 1 | Swern Oxidation | Oxalyl chloride, DMSO, Et3N | ~95% | [6] |

| 2 | HWE Reaction | NaH, Dimethyl (2-oxo-4-phenylbutyl)phosphonate | ~70% | [13] |

| 3 | Ketone Reduction | (-)-DIP-Cl | 95% (S-isomer) | [3] |

| 4 | Lactone Reduction | DIBAL-H | High | [6] |

| 5 | Wittig Reaction | 4-carboxybutyl)triphenylphosphonium bromide, KOtBu | Good | [6] |

| 6 | Esterification | 2-Iodopropane, DBU | Good | [6] |

| Overall | - | - | ~19.2% | [3] |

Modern Approaches: Organocatalytic "Pot-Economical" Synthesis

In an effort to improve efficiency and reduce the number of synthetic steps and purifications, organocatalytic "pot-economical" routes have been developed. These methods often bypass the traditional Corey lactone intermediate.[1][2][4] A notable example is a six-pot synthesis with a 24% overall yield.[1][2][4]

Key Intermediates in the Organocatalytic Pathway:

-

Chiral Allylic Alcohol: Generated via an enantioselective Krische allylation.[2]

-

Aldehyde Intermediate: Prepared through a sequence of olefin metathesis, silyl protection, and hydrogenolysis.[2]

-

Methylenecyclopentanone: A key intermediate formed via an organocatalyst-mediated Michael reaction followed by an intramolecular Mukaiyama aldol (B89426) reaction and elimination.[2][4]

Experimental Protocols for Key Reactions in the Organocatalytic Pathway:

a) Enantioselective Krische Allylation

This reaction establishes the stereochemistry of the future C15 hydroxyl group.[2]

-

Procedure: 3-phenylpropanol is subjected to an iridium-catalyzed allylation with allyl acetate to produce the chiral homoallylic alcohol with high enantiomeric excess.

b) Organocatalyst-Mediated Michael Reaction

This step constructs the cyclopentanone (B42830) ring.[2][19]

-

Procedure: An aldehyde intermediate is reacted with a nitroalkene in the presence of a diphenylprolinol silyl ether catalyst to afford the Michael adduct with high diastereoselectivity.[2]

c) Intramolecular Mukaiyama Aldol Reaction and Elimination

This reaction sequence forms the methylenecyclopentanone intermediate.[2][4][20]

-

Procedure: The Michael adduct is treated sequentially with a Lewis acid (e.g., Me2AlCl) and then a base (e.g., NaF and Et3N) to effect the intramolecular aldol condensation and subsequent elimination of the nitro group.[20]

d) L-Selectride Reduction

The stereoselective reduction of the ketone is achieved using L-selectride®.[2][21][22][23][24]

-

Procedure: After a cis-selective olefin metathesis to introduce the α-side chain, the resulting ketone is reduced with L-selectride® in THF. The reaction is quenched with aqueous hydrogen peroxide.[2][21]

Quantitative Data for Organocatalytic Synthesis

| Step | Reaction | Yield (%) | Reference |

| 1 | Krische Allylation | 88% (96% ee) | [20] |

| 2 | Olefin Metathesis, Silyl Protection, Hydrogenolysis (One-pot) | 67% | [2] |

| 3 | Michael Reaction | 89% | [20] |

| 4 | Mukaiyama Aldol Reaction & Elimination | 74% | [20] |

| 5 | Michael Addition of Vinyl Cuprate | Good | [2] |

| 6 | Olefin Metathesis, Reduction, Deprotection (One-pot) | 75% | [2] |

| Overall | - | 24% | [2][4] |

Chemoenzymatic Synthesis

Chemoenzymatic approaches leverage the high stereoselectivity of enzymes for key transformations, offering a green and efficient alternative to traditional chemical methods.[25][26][27][28]

A chemoenzymatic synthesis of Latanoprost has been developed starting from (-)-Corey lactone benzoate (B1203000). This process replaces three chemical steps (C=C reduction, stereoselective C=O reduction, and ester hydrolysis) with a one-pot, three-enzyme reaction using whole cells of Pichia anomala.[4]

Key Steps in the Chemoenzymatic Pathway:

-

Horner-Wadsworth-Emmons (HWE) Condensation: To form the 15-ketoprostaglandin intermediate.

-

One-Pot Biotransformation: Simultaneous reduction of the C=C double bond, stereoselective reduction of the 15-keto group, and hydrolysis of the benzoate ester catalyzed by enzymes from Pichia anomala.

Experimental Protocol for the One-Pot Biotransformation:

-

Procedure: Resting cells of Pichia anomala are suspended in a phosphate (B84403) buffer containing glucose. The 15-ketoprostaglandin intermediate is added, and the reaction is incubated. The product, Lactondiol L, is extracted and purified. By altering the co-substrate (e.g., using fumaric acid instead of glucose), the reaction can be modulated to favor different products.[4]

Quantitative Data for Chemoenzymatic Synthesis

| Step | Reaction | Yield (%) | Reference |

| 1 | HWE Condensation | Good | [4] |

| 2 | One-Pot Biotransformation to Lactondiol L | 82% | [4] |

Purification and Analysis

The final step in any synthesis is the purification of the active pharmaceutical ingredient (API). For Latanoprost, which is an oil, this is typically achieved using chromatographic techniques.[5] High-performance liquid chromatography (HPLC) is a standard method for both purification and analysis of Latanoprost and its isomers.[17][23][29][30]

-

HPLC Conditions for Analysis: A typical analytical method might use a C18 reversed-phase column with a mobile phase of acetonitrile (B52724) and water with an acidic modifier (e.g., acetic acid), with UV detection at 210 nm.[23]

-

Preparative HPLC for Purification: For purification, a preparative HPLC column (e.g., DAC Chiral pak-IF) can be used with a mobile phase such as acetonitrile and methanol. Fractions are collected and monitored for purity by analytical HPLC.[5] Purity levels of >99.7% can be achieved.[5]

Synthesis Pathway Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the primary synthetic pathways to this compound.

Caption: The Corey Lactone-based synthesis pathway to this compound.

Caption: The organocatalytic "pot-economical" synthesis pathway to this compound.

Caption: A chemoenzymatic approach to a key intermediate for this compound synthesis.

Conclusion

The synthesis of this compound has evolved from the classical, multi-step Corey lactone-based route to more streamlined and efficient organocatalytic and chemoenzymatic methods. The choice of synthetic pathway depends on various factors, including the desired scale of production, cost-effectiveness, and environmental considerations. This guide provides a comprehensive overview of the key strategies and experimental considerations for the synthesis of this important pharmaceutical agent, serving as a valuable resource for professionals in the field of drug development and organic synthesis.

References

- 1. lib3.dss.go.th [lib3.dss.go.th]

- 2. Organocatalyst-mediated, pot-economical total synthesis of latanoprost - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02978F [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Organocatalyst-mediated, pot-economical total synthesis of latanoprost - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. tdcommons.org [tdcommons.org]

- 6. ias.ac.in [ias.ac.in]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 9. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 10. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. asianpubs.org [asianpubs.org]

- 14. benchchem.com [benchchem.com]

- 15. EP1721894A1 - Process for the synthesis of prostaglandin derivatives - Google Patents [patents.google.com]

- 16. organic-synthesis.com [organic-synthesis.com]

- 17. researchgate.net [researchgate.net]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. mdpi.com [mdpi.com]

- 20. Organocatalyst-mediated, pot-economical total synthesis of latanoprost - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.rsc.org [pubs.rsc.org]

- 22. L-Selectride-Mediated Highly Diastereoselective Asymmetric Reductive Aldol Reaction: Access to an Important Subunit for Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 23. akjournals.com [akjournals.com]

- 24. youtube.com [youtube.com]

- 25. A unified strategy to prostaglandins: chemoenzymatic total synthesis of cloprostenol, bimatoprost, PGF 2α , fluprostenol, and travoprost guided by bio ... - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03237B [pubs.rsc.org]

- 26. A unified strategy to prostaglandins: chemoenzymatic total synthesis of cloprostenol, bimatoprost, PGF2α, fluprostenol, and travoprost guided by biocatalytic retrosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 27. A unified strategy to prostaglandins: chemoenzymatic total synthesis of cloprostenol, bimatoprost, PGF2α, fluprostenol, and travoprost guided by biocatalytic retrosynthesis - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 28. researchgate.net [researchgate.net]

- 29. EP2311820A1 - Process for the purification of latanoprost by HPLC - Google Patents [patents.google.com]

- 30. Validated Liquid Chromatographic Method for Analysis of the Isomers of Latanoprost | Semantic Scholar [semanticscholar.org]

Unveiling the Shadow: A Technical Guide to the Discovery and Isolation of trans-Latanoprost Isomer

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, isolation, and characterization of the trans-Latanoprost isomer, a critical related substance in the manufacturing and formulation of Latanoprost (B1674536). This document details the analytical methodologies, experimental protocols, and quantitative data essential for the robust quality control of Latanoprost, a leading therapeutic agent for open-angle glaucoma and increased intraocular pressure.

Introduction: The Significance of Isomeric Purity

Latanoprost, a prostaglandin (B15479496) F2α analogue, is a potent ocular hypotensive agent. Its therapeutic efficacy is intrinsically linked to its specific stereochemistry. During the synthesis of Latanoprost and throughout its shelf life, various related substances, including stereoisomers and geometric isomers, can emerge as impurities. The 5,6-trans isomer of Latanoprost is a significant geometric isomer that requires stringent control to ensure the safety and efficacy of the final drug product. Regulatory bodies mandate robust analytical methods to detect and quantify these impurities within strict limits. This guide focuses on the methodologies employed to identify and isolate the this compound isomer.

Discovery Through Forced Degradation and Synthesis

The presence of the this compound isomer is often identified through forced degradation studies, which are designed to accelerate the natural degradation process of a drug substance.[1][2] These studies expose Latanoprost to various stress conditions such as heat, light (UV), acid, base, and oxidation.[1][2][3] Such conditions can induce isomerization of the cis-double bond at the 5,6-position to the more stable trans-configuration. Additionally, the trans-isomer can be a byproduct of the chemical synthesis process.[4][5]

Isolation and Purification: Chromatographic Approaches

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the separation and isolation of Latanoprost from its isomers.[6] Both normal-phase (NP-HPLC) and reversed-phase (RP-HPLC) methods have been successfully developed and validated for this purpose.

Normal-Phase High-Performance Liquid Chromatography (NP-HPLC)

NP-HPLC has proven to be particularly effective in achieving baseline separation of Latanoprost from its 15(S)-epimer and the 5,6-trans isomer.[7][8] This method leverages the polarity differences between the isomers.

Experimental Protocol: NP-HPLC for Isomer Separation [8][9]

| Parameter | Specification |

| Column | NH2 Column or Chiral and Cyano Columns in a combined system[1][2][8] |

| Mobile Phase | Heptane:2-Propanol:Acetonitrile (B52724) (93:6:1, v/v/v) with the addition of 0.5 mL/L of water[9] |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection | UV at 210 nm[2] |

| Sample Preparation | Dissolve the Latanoprost bulk drug substance or sample in the mobile phase to the desired concentration. |

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC offers a comprehensive separation profile, capable of resolving Latanoprost from its enantiomer and other degradation products in addition to the trans-isomer, making it a powerful tool for stability studies and in-depth impurity profiling.

Experimental Protocol: RP-HPLC for Isomer and Degradant Separation [1][2][9]

| Parameter | Specification |

| Column | Agilent Eclipse XDB-C18 (150 x 4.6 mm i.d., 3.5 µm particle size)[9] |

| Mobile Phase | A mixture of acetonitrile and water (70:30, v/v) containing 0.1% v/v trifluoroacetic acid, adjusted to pH 3.0[9] |

| Flow Rate | 1.0 mL/min[9] |

| Detection | UV at 210 nm[1][2] |

| Internal Standard | Triamcinolone acetonide[9] |

Quantitative Analysis and Characterization

Once isolated, the this compound isomer can be quantified and characterized using various analytical techniques.

Quantitative Data Summary

| Parameter | Latanoprost | This compound (Impurity) |

| Linearity Range (HPLC) | 40–60 µg/mL[1][2] | 0.05–2.77 µg/mL[1][2] |

| Detection Limit (LOD) | 0.025 µg/mL[1][2] | Not explicitly stated, but method is sensitive for impurities[1][2] |

| Quantification Limit (LOQ) | 0.35 µg/mL[1][2] | Not explicitly stated, but method is sensitive for impurities[1][2] |

| Recovery | 98.0–102.0%[1][2] | 90.0–110.0%[1][2] |

Thermal Stability

Studies on the thermal stability of Latanoprost have shown that degradation increases with temperature.[10] At 37°C, Latanoprost degraded at a rate of 0.15 μg/mL/day, and at 50°C, the rate was 0.29 μg/mL/day.[10] While specific rates for the formation of the trans-isomer were not detailed, it is a known degradation product under thermal stress.[3]

Signaling Pathway and Experimental Workflows

Latanoprost is a prodrug that is hydrolyzed in the cornea to its active form, latanoprost acid.[1] Latanoprost acid is a selective agonist for the prostaglandin F receptor (FP receptor), which leads to an increase in the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure.[11] The biological activity of the trans-isomer is not as well-characterized, but it is presumed to have similar, though potentially altered, activity at the FP receptor.[11]

Caption: Latanoprost is hydrolyzed to its active form, which then acts on the FP receptor to increase uveoscleral outflow and reduce intraocular pressure.

Caption: A generalized workflow for the isolation of the this compound isomer using forced degradation and HPLC.

Conclusion

The effective control of the this compound isomer is paramount for ensuring the quality, safety, and efficacy of Latanoprost ophthalmic products. The analytical methods detailed in this guide, particularly HPLC, provide the necessary tools for the separation, identification, and quantification of this critical impurity. A thorough understanding of the formation of the trans-isomer through degradation and synthesis, coupled with robust analytical strategies, is essential for drug development professionals and researchers in the pharmaceutical industry. The continued development and validation of these methods will further enhance the safety and therapeutic efficacy of Latanoprost for patients worldwide.

References

- 1. Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments [mdpi.com]

- 2. Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stability of latanoprost in generic formulations using controlled degradation and patient usage simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organocatalyst-mediated, pot-economical total synthesis of latanoprost - PMC [pmc.ncbi.nlm.nih.gov]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. veeprho.com [veeprho.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. akjournals.com [akjournals.com]

- 9. researchgate.net [researchgate.net]

- 10. scholars.northwestern.edu [scholars.northwestern.edu]

- 11. caymanchem.com [caymanchem.com]

A Technical Guide to the Stereoselective Synthesis of Latanoprost Isomers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core strategies employed in the stereoselective synthesis of latanoprost (B1674536), a prostaglandin (B15479496) F2α analog widely used in the treatment of glaucoma. The document details various synthetic routes, including organocatalytic, Corey lactone-based, and chemoenzymatic approaches, with a focus on the stereochemical control of the key intermediates. Quantitative data from cited literature is summarized in structured tables for comparative analysis, and detailed experimental protocols for pivotal reactions are provided. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language for enhanced clarity.

Introduction to Latanoprost and Stereochemical Challenges

Latanoprost is a potent drug for reducing intraocular pressure, functioning as a selective FP prostanoid receptor agonist.[1] Its chemical structure features a cyclopentane (B165970) ring with two side chains, the α-chain and the ω-chain, and multiple stereocenters. The precise stereochemistry of these centers is crucial for its biological activity. The development of efficient and highly stereoselective synthetic routes to latanoprost and its isomers has been a significant area of research in medicinal and organic chemistry.

The primary stereochemical challenges in latanoprost synthesis include:

-

Control of the three contiguous stereocenters on the cyclopentane core.

-

Diastereoselective installation of the α- and ω-side chains with the correct stereochemistry.

-

Enantioselective synthesis to obtain the desired enantiomer.

This guide will explore the key methodologies developed to address these challenges.

Key Synthetic Strategies

Three major strategies have emerged as effective for the stereoselective synthesis of latanoprost:

-

Organocatalytic Synthesis: This approach utilizes small organic molecules as catalysts to induce stereoselectivity. A notable example is the work by Hayashi and coworkers, which employs organocatalysts for key carbon-carbon bond-forming reactions to construct the chiral cyclopentane core.[2][3]

-

Corey Lactone-Based Synthesis: This classical and widely used strategy starts from the well-defined chiral building block, the Corey lactone, which already contains the correct stereochemistry for a portion of the cyclopentane ring.[4][5] The synthesis then focuses on the elaboration of the side chains.

-

Chemoenzymatic Synthesis: This method leverages the high stereoselectivity of enzymes for key transformations, such as the reduction of ketones to alcohols, to control the stereochemistry of the ω-side chain.[6]

The following sections will delve into the specifics of each of these strategies, presenting comparative data and detailed experimental protocols.

Quantitative Data Summary

The following tables summarize the quantitative data for key steps in the different synthetic routes to latanoprost, allowing for a direct comparison of their efficiencies and stereoselectivities.

Table 1: Key Steps in Organocatalytic Synthesis of Latanoprost

| Step | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| Asymmetric Michael Addition | Diphenylprolinol silyl (B83357) ether | CH2Cl2 | 0 | 0.75 | 72 | 88:12 | >99 | [7] |

| Intramolecular Mukaiyama Aldol | Me2AlCl | CH2Cl2 | -78 | 2 | 46 | 6:1 | - | [2] |

| Diastereoselective Reduction | L-Selectride | THF | -78 | 1 | 92 | 4:1 | - | [8] |

| Horner-Wadsworth-Emmons Olefination | NaH | THF | 0 to rt | 2 | 85-95 | (E)-selective | - | [9][10] |

Table 2: Key Steps in Corey Lactone-Based Synthesis of Latanoprost

| Step | Reagent/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Reference |

| Swern Oxidation of Corey Lactone Diol | Oxalyl chloride, DMSO, Et3N | CH2Cl2 | -78 | 4 | >95 | - | [4] |

| Horner-Wadsworth-Emmons Olefination | NaH, Phosphonate (B1237965) reagent | THF | 0 to rt | - | 89 | (E)-selective | [4] |

| Diastereoselective Reduction | L-Selectride | THF | -78 | 1 | 85 | 15S:15R = 9:1 | [4] |

| DIBAL-H Reduction of Lactone | DIBAL-H | Toluene | -78 | 1 | 95 | - | [11] |

Table 3: Key Steps in Chemoenzymatic Synthesis of Latanoprost

| Step | Enzyme/Microorganism | Substrate | Product | Yield (%) | Diastereomeric Excess (de) | Reference |

| Stereoselective Carbonyl Reduction | Pichia anomala | 15-keto-prostaglandin intermediate | (15S)-hydroxy prostaglandin intermediate | 62 | 97 | [6] |

| Enzymatic Esterification | Lipase Novozym 435 | Latanoprost acid | Latanoprost (isopropyl ester) | 92 | - | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the synthesis of latanoprost isomers.

Organocatalytic Michael Addition (Hayashi et al.)

Reaction: Asymmetric conjugate addition of an aldehyde to a nitroalkene.

Procedure: To a solution of the nitroalkene (1.0 mmol) and the aldehyde (1.2 mmol) in CH2Cl2 (5.0 mL) at 0 °C is added diphenylprolinol silyl ether catalyst (0.1 mmol). The reaction mixture is stirred at 0 °C for 45 minutes. Upon completion, the reaction is quenched with saturated aqueous NH4Cl solution and extracted with CH2Cl2. The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by silica (B1680970) gel column chromatography to afford the Michael adduct.[7]

Horner-Wadsworth-Emmons Olefination of Corey Aldehyde

Reaction: Formation of the α-chain via olefination of the aldehyde derived from Corey lactone.

Procedure: To a suspension of NaH (1.2 mmol, 60% dispersion in mineral oil) in anhydrous THF (10 mL) at 0 °C is added a solution of the appropriate phosphonate reagent (1.1 mmol) in THF (5 mL) dropwise. The mixture is stirred at 0 °C for 30 minutes, then a solution of the Corey aldehyde (1.0 mmol) in THF (5 mL) is added. The reaction is allowed to warm to room temperature and stirred for 2 hours. The reaction is quenched by the addition of saturated aqueous NH4Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated. The crude product is purified by flash chromatography on silica gel to yield the enone product.[4][9]

Diastereoselective Reduction of the Enone Intermediate with L-Selectride

Reaction: Stereoselective reduction of the C15-ketone to the desired (15S)-alcohol.

Procedure: A solution of the enone intermediate (1.0 mmol) in anhydrous THF (10 mL) is cooled to -78 °C under an argon atmosphere. L-Selectride (1.1 mL, 1.1 mmol, 1.0 M solution in THF) is added dropwise. The reaction is stirred at -78 °C for 1 hour. The reaction is then quenched by the slow addition of saturated aqueous NaHCO3 solution. The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated. The residue is purified by silica gel chromatography to afford the desired (15S)-alcohol.[4][8]

Chemoenzymatic Reduction of 15-Keto-prostaglandin Intermediate

Reaction: Stereoselective reduction of the C15-ketone using a microorganism.

Procedure: Pichia anomala is grown in a suitable medium. The cells are harvested and suspended in a phosphate (B84403) buffer (pH 7.0). The 15-keto-prostaglandin substrate (1 g/L) is added to the cell suspension, along with a co-substrate such as glucose. The mixture is incubated at 28 °C with shaking for several days. The progress of the reaction is monitored by TLC or HPLC. Upon completion, the mixture is extracted with ethyl acetate. The organic extracts are combined, dried, and concentrated. The product is purified by column chromatography to yield the (15S)-hydroxy prostaglandin derivative.[6]

Visualizations of Synthetic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key synthetic pathways and experimental workflows for the stereoselective synthesis of latanoprost.

Caption: Organocatalytic synthesis pathway for latanoprost.

References

- 1. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Enantio- and Diastereoselective Synthesis of Latanoprost using an Organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ias.ac.in [ias.ac.in]

- 5. Asymmetric Synthesis of Corey Lactone and Latanoprost [ouci.dntb.gov.ua]

- 6. air.unimi.it [air.unimi.it]

- 7. scispace.com [scispace.com]

- 8. L-Selectride-Mediated Highly Diastereoselective Asymmetric Reductive Aldol Reaction: Access to an Important Subunit for Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 10. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 11. EP1721894A1 - Process for the synthesis of prostaglandin derivatives - Google Patents [patents.google.com]

- 12. Latanoprost synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to trans-Latanoprost as a Latanoprost Impurity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of trans-latanoprost, a critical impurity in the ophthalmic drug latanoprost (B1674536). Latanoprost is a prostaglandin (B15479496) F2α analogue essential in the management of glaucoma and ocular hypertension. The presence of its geometric isomer, this compound, necessitates rigorous analytical control to ensure the safety and efficacy of the final drug product. This document details the chemical nature of this compound, its formation, and regulatory context. It presents a thorough examination of analytical methodologies for its detection and quantification, including detailed experimental protocols. Furthermore, this guide explores the biological implications of this impurity and the signaling pathways of latanoprost. All quantitative data is summarized in structured tables, and key experimental workflows and signaling pathways are visualized through diagrams to facilitate understanding.

Introduction to Latanoprost and the Significance of Impurities

Latanoprost is a prostaglandin F2α analogue that effectively lowers intraocular pressure (IOP) by increasing the uveoscleral outflow of aqueous humor.[1][2] It is a prodrug, hydrolyzed by esterases in the cornea to its biologically active form, latanoprost acid.[3][4] As with any pharmaceutical active ingredient, the purity of latanoprost is paramount. Impurities can arise during synthesis, degradation, or storage and may impact the drug's efficacy, safety, and stability.[5][6]

One of the critical impurities of latanoprost is its geometric isomer, this compound. This isomer differs from the active cis-latanoprost in the configuration of the double bond in the α-chain. The control of this and other related substances is a key aspect of quality control in the manufacturing of latanoprost formulations.

Chemical Profile of Latanoprost and this compound

Latanoprost and its trans-isomer share the same molecular formula and weight but differ in their three-dimensional structure.

Table 1: Chemical Identification of Latanoprost and this compound

| Feature | Latanoprost | This compound |

| IUPAC Name | Isopropyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate | Isopropyl (E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate |

| Synonyms | 5,6-cis-Latanoprost | 5,6-trans-Latanoprost, Latanoprost USP Related Compound A, Latanoprost EP Impurity F |

| CAS Number | 130209-82-4 | 913258-34-1 |

| Molecular Formula | C₂₆H₄₀O₅ | C₂₆H₄₀O₅ |

| Molecular Weight | 432.59 g/mol | 432.59 g/mol |

Formation and Degradation

The formation of this compound can occur as a process-related impurity during the synthesis of latanoprost or as a degradation product.[5] Latanoprost is known to be sensitive to thermal stress and light.[5][6]

-

Thermal Degradation: Studies have shown that latanoprost degrades at elevated temperatures (37°C and 50°C).[5][7][8] While the primary degradation products are often hydrolysis-related, the potential for isomerization to the trans-form under thermal stress exists.

-

Photoisomerization: Exposure to ultraviolet light can induce the isomerization of the cis-double bond to the more stable trans-configuration.[9]

-

pH Influence: The stability of latanoprost in aqueous solutions is pH-dependent, with optimal stability in a slightly acidic pH range (5.0 to 6.25).[10] Deviations from this range can lead to increased degradation, which may include isomerization.

Regulatory Landscape and Acceptance Criteria

Regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) establish standards for the quality and purity of pharmaceutical substances.

-

United States Pharmacopeia (USP): In the USP monograph for latanoprost, this compound is designated as Latanoprost Related Compound A .[11] The monograph for the ophthalmic solution, however, does not currently have an official limit for related substances.[9]

-

European Pharmacopoeia (Ph. Eur.): The Ph. Eur. monograph for latanoprost identifies this compound as Impurity F .[12]

The reporting threshold for impurities in new drug products with a maximum daily dose of ≤ 1 g is 0.1%, according to ICH Q3B(R2) guidelines.[9]

Table 2: Pharmacopoeial Designation of this compound

| Pharmacopoeia | Impurity Name |

| United States Pharmacopeia (USP) | Latanoprost Related Compound A |

| European Pharmacopoeia (Ph. Eur.) | Latanoprost Impurity F |

Analytical Methodologies for the Detection of this compound

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of latanoprost and its isomers.[5][9]

Experimental Protocol: Reversed-Phase HPLC for Latanoprost and this compound

This protocol is a composite based on several validated methods for the analysis of latanoprost and its related substances.

Objective: To separate and quantify latanoprost from its trans-isomer and other related substances in a drug substance or product.

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV detector.

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution is typically employed.

-

Mobile Phase A: A mixture of water and a suitable buffer (e.g., phosphate (B84403) buffer) adjusted to an acidic pH.

-

Mobile Phase B: Acetonitrile (B52724) or a mixture of acetonitrile and methanol.

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210 nm.

-

Column Temperature: 30°C.

-

Injection Volume: 20 µL.

Reagent and Sample Preparation:

-

Standard Solution: Prepare a standard solution of USP Latanoprost RS and USP Latanoprost Related Compound A RS in the mobile phase at a known concentration.

-

Sample Solution: Accurately weigh and dissolve the latanoprost sample (drug substance or extracted from the drug product) in the mobile phase to achieve a target concentration.

Procedure:

-

Equilibrate the HPLC system with the initial mobile phase composition.

-

Inject the standard solution to determine the retention times and system suitability parameters (e.g., resolution between latanoprost and this compound).

-

Inject the sample solution.

-

Identify the peaks corresponding to latanoprost and this compound based on their retention times relative to the standards.

-

Calculate the amount of this compound in the sample using the peak area response and the concentration of the standard.

System Suitability:

-

The resolution between the latanoprost and this compound peaks should be not less than 2.0.[11]

Experimental Workflow Diagram

Biological Activity and Physiological Effects

Latanoprost exerts its IOP-lowering effect by acting as a selective agonist at the prostaglandin F2α (FP) receptor.[1] This interaction initiates a signaling cascade that leads to an increase in the uveoscleral outflow of aqueous humor.

The biological activity of this compound has not been extensively studied. However, it is suggested that, like other trans-isomers of F-type prostaglandins, its biological activity may be similar to that of the cis-isomer.[13][14] Some impurities of latanoprost, such as latanoprost acid, are known to be biologically active, with latanoprost acid being significantly more potent at the FP receptor than the parent ester prodrug.[9] Another impurity, 15-ketolatanoprost, also demonstrates IOP-lowering effects.[9] Given the potential for biological activity, controlling the levels of this compound is crucial for ensuring predictable therapeutic outcomes.

Latanoprost Signaling Pathway

The binding of latanoprost acid to the FP receptor, a G-protein coupled receptor, triggers a downstream signaling cascade.

Quantitative Data Summary

The following table summarizes the key quantitative data related to latanoprost and its trans-isomer impurity.

Table 3: Summary of Quantitative Data

| Parameter | Value | Reference |

| Latanoprost Ophthalmic Solution Concentration | 0.005% (50 µg/mL) | [3] |

| Typical Daily Dose | Approximately 1.5 µg per drop | [15] |

| ICH Reporting Threshold for Impurities | 0.1% for products with ≤ 1 g maximum daily dose | [9] |

| Latanoprost Degradation Rate at 37°C | 0.15 µg/mL/day | [5][7] |

| Latanoprost Degradation Rate at 50°C | 0.29 µg/mL/day | [5][7] |

| Optimal pH for Latanoprost Stability | 5.0 - 6.25 | [10] |

Conclusion

The control of this compound is a critical aspect of ensuring the quality, safety, and efficacy of latanoprost ophthalmic solutions. This technical guide has provided a detailed overview of this impurity, from its chemical nature and formation to the analytical methods for its control. The provided experimental protocol and diagrams are intended to be valuable resources for researchers, scientists, and drug development professionals in the pharmaceutical industry. A thorough understanding of the impurity profile of latanoprost, including the potential biological activity of its isomers, is essential for the development of robust and reliable glaucoma treatments. Further research into the specific biological effects of this compound would be beneficial to fully elucidate its impact.

References

- 1. Intraocular Pressure Lowering Effect of Latanoprost as First-line Treatment for Glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Latanoprost | C26H40O5 | CID 5311221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Thermal Stability of Bimatoprost, Latanoprost, and Travoprost Under Simulated Daily Use - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stability of latanoprost in generic formulations using controlled degradation and patient usage simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thermal stability of bimatoprost, latanoprost, and travoprost under simulated daily use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scholars.northwestern.edu [scholars.northwestern.edu]

- 9. mdpi.com [mdpi.com]

- 10. US20110118348A1 - Methods of stabilizing latanoprost in an aqueous solution - Google Patents [patents.google.com]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. glppharmastandards.com [glppharmastandards.com]

- 13. caymanchem.com [caymanchem.com]

- 14. 5-trans Latanoprost - Immunomart [immunomart.com]

- 15. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

The Pharmacological Profile of Latanoprost: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latanoprost (B1674536) is a prostaglandin (B15479496) F2α analogue and a cornerstone in the management of elevated intraocular pressure (IOP) associated with open-angle glaucoma and ocular hypertension.[1][2][3] It is an isopropyl ester prodrug that, after topical administration to the eye, is rapidly hydrolyzed by corneal esterases to its biologically active form, latanoprost acid.[4][5][6] This conversion is critical for its therapeutic effect, which is primarily mediated through enhanced aqueous humor outflow.[1][7] As the first topical prostaglandin analogue approved for glaucoma treatment, its high efficacy, once-daily dosing regimen, and favorable safety profile have established it as a first-line therapeutic option.[5][8]

Mechanism of Action

Latanoprost acid is a selective agonist of the prostaglandin F (FP) receptor, a G-protein-coupled receptor.[1][5] The primary mechanism of action involves increasing the outflow of aqueous humor, the fluid that fills the front part of the eye, through the uveoscleral pathway.[1][7] This is in contrast to other glaucoma medications that primarily affect aqueous humor production or the conventional trabecular meshwork outflow pathway.[9]

Activation of the FP receptors located in the ciliary muscle leads to a cascade of intracellular events.[5][8] This includes the relaxation of the ciliary smooth muscles and the remodeling of the extracellular matrix within the uveoscleral pathway.[5] It is proposed that latanoprost upregulates matrix metalloproteinases (MMPs), enzymes that degrade extracellular matrix components like collagen.[4][5] This enzymatic remodeling increases the permeability of the uveoscleral tissues, thereby reducing resistance to aqueous humor outflow and lowering IOP.[4]

Additionally, some research suggests that latanoprost may have neuroprotective effects and can promote neurite outgrowth in retinal ganglion cells through the PI3K-Akt-mTOR signaling pathway, which is independent of its IOP-lowering effect.[10]

References

- 1. Latanoprost - Wikipedia [en.wikipedia.org]

- 2. Latanoprost | C26H40O5 | CID 5311221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Latanoprost Ophthalmic: MedlinePlus Drug Information [medlineplus.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Latanoprost ophthalmic solution in the treatment of open angle glaucoma or raised intraocular pressure: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Latanoprost? [synapse.patsnap.com]

- 8. What is Latanoprost used for? [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. Latanoprost Promotes Neurite Outgrowth in Differentiated RGC-5 Cells via the PI3K-Akt-mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Core Mechanism of Action of trans-Latanoprost: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-Latanoprost, a prostaglandin (B15479496) F2α analogue, stands as a first-line treatment for elevated intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension.[1][2] Its efficacy in lowering IOP is primarily attributed to its active form, latanoprost (B1674536) acid, which is a potent and selective agonist of the prostaglandin F2α (FP) receptor.[2][3] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the therapeutic action of this compound, detailing the signaling pathways, presenting key quantitative data, and outlining experimental protocols used in its research.

Pharmacokinetics and Activation

Latanoprost is administered as an isopropyl ester prodrug, a formulation that enhances its corneal penetration.[1] Following topical administration, esterases within the cornea rapidly hydrolyze latanoprost into its biologically active carboxylic acid form, latanoprost acid.[1][4] This conversion is crucial for its pharmacological activity, as the acid form possesses a significantly higher affinity for the FP receptor.

Molecular Target and Binding Affinity

The primary molecular target of latanoprost acid is the Prostaglandin F2α (FP) receptor, a G-protein coupled receptor (GPCR).[5] Recent cryo-electron microscopy studies have provided structural evidence of the FP receptor in complex with a Gq protein, confirming its coupling to the Gq/11 family of G proteins.[6]

Latanoprost acid exhibits a high and selective binding affinity for the FP receptor. The dissociation constant (Ki) and the half-maximal effective concentration (EC50) values from various studies are summarized in the table below.

| Parameter | Value | Cell/Tissue Type | Reference |

| Binding Affinity (Ki) | 98 nM | Not specified | Not specified |

| Functional Activity (EC50) | 32-124 nM | Various cell types | Not specified |

| 1.4 nM | Human Ciliary Muscle Cells | Not specified | |

| 3.6 nM | Human Trabecular Meshwork Cells | Not specified |

Signaling Pathways

Upon binding of latanoprost acid, the FP receptor undergoes a conformational change, activating the coupled Gq protein. This initiates a cascade of intracellular signaling events that ultimately lead to the physiological effects of the drug.

Gq-PLC-IP3/DAG Pathway

The activated α-subunit of the Gq protein stimulates phospholipase C (PLC).[7][8] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][8]

-

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[7][8]

-

DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC).[7][8]

Mitogen-Activated Protein Kinase (MAPK) Pathway

Downstream of the initial Gq activation, latanoprost has been shown to induce the phosphorylation of p44/p42 Mitogen-Activated Protein Kinases (MAPK), also known as Extracellular signal-Regulated Kinases 1/2 (ERK1/2).[9] The activation of the MAPK/ERK pathway is a crucial step in mediating the cellular responses that lead to increased aqueous humor outflow.

Cellular Mechanisms of IOP Reduction

The primary mechanism by which latanoprost lowers IOP is by increasing the uveoscleral outflow of aqueous humor.[1][2] This is achieved through the remodeling of the extracellular matrix (ECM) in the ciliary muscle and trabecular meshwork.

Uveoscleral Outflow Enhancement

Activation of the FP receptor in ciliary muscle cells triggers the signaling cascades described above, leading to:

-

Relaxation of the ciliary muscle: This widens the spaces between the muscle bundles, reducing the resistance to aqueous humor outflow through the uveoscleral pathway.

-

Extracellular Matrix (ECM) Remodeling: The signaling pathways stimulate the expression and activity of Matrix Metalloproteinases (MMPs), a family of enzymes responsible for degrading ECM components like collagen.[4][10][11] Latanoprost has been shown to upregulate MMP-1, MMP-2, MMP-3, and MMP-9.[10][11][12] This enzymatic degradation of the ECM further increases the permeability of the uveoscleral pathway. The transcription factor c-Fos, which is induced by latanoprost, is implicated in the regulation of MMP expression.[4][10]

Effects on the Trabecular Meshwork

While the primary effect of latanoprost is on uveoscleral outflow, evidence also suggests a role in modulating the conventional (trabecular) outflow pathway. Latanoprost can induce changes in the actin cytoskeleton of trabecular meshwork cells and increase the expression of MMPs within the trabecular meshwork, which may contribute to a reduction in outflow resistance.[13]

Quantitative Data on IOP Reduction

Numerous studies in animal models and human clinical trials have demonstrated the significant IOP-lowering effect of latanoprost.

| Animal Model | Latanoprost Concentration | IOP Reduction | Reference |

| Mice (NIH Swiss) | 0.01% | ~14% | [14] |

| Rats (Wistar) | 0.005% (subcutaneous infusion) | ~20% | [15] |

| Dogs (Beagle) | 0.005% | ~25% | [16] |

| Guinea Pigs (in dark) | 0.005% | Significant reduction | [17] |

| Clinical Trials | |||

| Open-Angle Glaucoma / Ocular Hypertension | 0.005% | 22-39% | [1] |

| Normal-Tension Glaucoma | 50 µg/ml | 21.3% | Not specified |

Experimental Protocols

Human Trabecular Meshwork (HTM) Cell Culture

-

Isolation: Primary HTM cells are isolated from donor human corneoscleral rims. The trabecular meshwork tissue is carefully dissected under a microscope.

-

Digestion: The tissue is digested with collagenase (e.g., 1 mg/mL) for 1-2 hours at 37°C to release the cells.

-

Culture: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and L-glutamine.[18][19] Cells are maintained in a humidified incubator at 37°C and 5% CO2.[18]

-

Treatment: For drug treatment studies, HTM cells are grown to near confluence and then treated with latanoprost acid at desired concentrations for specified time periods.[18]

Radioligand Binding Assay for FP Receptor

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing the FP receptor (e.g., HEK293 cells transfected with the human FP receptor). Cells are homogenized in a cold buffer and centrifuged to pellet the membranes.[20]

-

Binding Reaction: Membranes are incubated with a radiolabeled ligand (e.g., [3H]-PGF2α) and varying concentrations of unlabeled latanoprost acid in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.[20]

-

Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is quantified using liquid scintillation counting.[20]

-

Data Analysis: The concentration of latanoprost acid that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the binding affinity (Ki).

Western Blot for p44/p42 MAPK (ERK1/2) Phosphorylation

-

Cell Lysis: After treatment with latanoprost acid, cells are washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.[21]

-

Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for phosphorylated p44/p42 MAPK and total p44/p42 MAPK.[22]

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[22]

-

Quantification: The band intensities are quantified using densitometry software, and the ratio of phosphorylated to total p44/p42 MAPK is calculated.

Gelatin Zymography for MMP Activity

-

Sample Preparation: Conditioned media from cell cultures treated with latanoprost acid are collected. Protein concentration is determined.[23]

-

Electrophoresis: Samples are mixed with a non-reducing sample buffer and loaded onto a polyacrylamide gel containing gelatin. Electrophoresis is performed under non-denaturing conditions.[23]

-

Enzyme Renaturation and Development: The gel is washed with a Triton X-100 solution to remove SDS and allow the MMPs to renature. The gel is then incubated in a developing buffer containing calcium and zinc ions at 37°C for 12-24 hours to allow for gelatin digestion by the MMPs.[23]

-

Staining and Visualization: The gel is stained with Coomassie Brilliant Blue R-250 and then destained. Areas of gelatinolytic activity appear as clear bands against a blue background, indicating the presence of active MMPs.[23]

In Vivo Glaucoma Animal Models and IOP Measurement

-

Animal Models: Various animal models are used, including normotensive and hypertensive rabbits, monkeys, mice, rats, dogs, and guinea pigs.[14][15][16][17][24]

-

Drug Administration: Latanoprost is typically administered topically as a single drop to one eye, with the contralateral eye serving as a control.

-

IOP Measurement: IOP is measured at baseline and at various time points after drug administration using a tonometer calibrated for the specific animal species (e.g., Tono-Pen, TonoVet).[14][15][16][17] Measurements are often taken in conscious animals after habituation to the procedure to minimize stress-induced IOP fluctuations.[15]

Conclusion

The mechanism of action of this compound is a well-defined process initiated by the binding of its active metabolite, latanoprost acid, to the FP receptor. This interaction triggers a Gq-mediated signaling cascade involving the PLC-IP3/DAG and MAPK pathways. The downstream effects, primarily the remodeling of the extracellular matrix in the ciliary muscle and trabecular meshwork through the upregulation of MMPs, lead to a significant increase in uveoscleral outflow and a reduction in intraocular pressure. The detailed understanding of these molecular and cellular events, supported by robust quantitative data and established experimental protocols, continues to be pivotal for the development of novel and improved therapies for glaucoma.

References

- 1. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Ligand-induced activation and G protein coupling of prostaglandin F2α receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of Latanoprost and Bimatoprost on the Expression of Molecules Relevant to Ocular Inflow and Outflow Pathways | PLOS One [journals.plos.org]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. EMDB-38401: Latanoprost acid bound Prostaglandin F2-alpha receptor-Gq Protein... - Yorodumi [pdbj.org]

- 7. The mechanism of phospholipase C-gamma1 regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Latanoprost rescues retinal neuro-glial cells from apoptosis by inhibiting caspase-3, which is mediated by p44/p42 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of Latanoprost and Bimatoprost on the Expression of Molecules Relevant to Ocular Inflow and Outflow Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of Latanoprost and Bimatoprost on the Expression of Molecules Relevant to Ocular Inflow and Outflow Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The Dual Effect of Rho-Kinase Inhibition on Trabecular Meshwork Cells Cytoskeleton and Extracellular Matrix in an In Vitro Model of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Peripheral Latanoprost Administration Lowers Intraocular Pressure in the Wistar Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 16. avmajournals.avma.org [avmajournals.avma.org]

- 17. The Investigation of Latanoprost's Effects on the Intraocular Pressure of Healthy Male guinea Pigs Under Light and Dark Regimes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Generating cell-derived matrices from human trabecular meshwork cell cultures for mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Consensus recommendations for trabecular meshwork cell isolation, characterization and culture - PMC [pmc.ncbi.nlm.nih.gov]

- 20. giffordbioscience.com [giffordbioscience.com]

- 21. researchgate.net [researchgate.net]

- 22. ccrod.cancer.gov [ccrod.cancer.gov]

- 23. docs.abcam.com [docs.abcam.com]

- 24. scitechnol.com [scitechnol.com]

An In-depth Technical Guide to the Biological Activity of the Trans-Isomer of Latanoprost

Executive Summary

Latanoprost (B1674536) is a highly effective prostaglandin (B15479496) F2α analogue used as a first-line treatment for elevated intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension. Its therapeutic effect is mediated by its active form, latanoprost acid, a selective agonist of the prostaglandin F (FP) receptor. During the synthesis and storage of latanoprost, several related substances and isomers can form, including the 5,6-trans-isomer of latanoprost (hereafter referred to as trans-latanoprost).

This technical guide provides a comprehensive overview of the known and inferred biological activity of this compound. It is critical to note that this compound is primarily considered an impurity in commercial latanoprost preparations, and as such, there is a significant lack of specific published studies detailing its pharmacological profile.[1][2][3] The biological activity is largely inferred from the extensive research on its parent compound, the cis-isomer, and general knowledge of other F-type prostaglandin isomers.[1][2][3]

This document will first detail the well-characterized biological activity of latanoprost acid (the active form of the cis-isomer) as a foundational reference. It will then discuss the status of this compound and present detailed experimental protocols and signaling pathways relevant to the characterization of any prostaglandin analogue.

Introduction to Latanoprost and its Isomers

Latanoprost is the isopropyl ester prodrug of a synthetic PGF2α analogue.[4][5] Following topical administration to the eye, it is absorbed through the cornea and rapidly hydrolyzed by corneal esterases to its biologically active form, latanoprost acid.[4][6] The chemical structure of latanoprost features a double bond between carbons 5 and 6 in the cis (Z) configuration.

This compound, chemically named (5E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenoic acid, 1-methylethyl ester, is an isomer where this double bond is in the trans (E) configuration.[7][8] This isomer is a known impurity that can arise during synthesis or through degradation and is typically found in bulk drug products at concentrations of 2-5%.[1][3] Its primary utility to date has been as an analytical standard for the detection and quantification of this impurity in pharmaceutical formulations.[1][2][9]

Biological Activity of Latanoprost Acid (Cis-Isomer)

The biological activity of this compound is presumed to be similar to that of the cis-isomer, latanoprost acid.[1][2] Therefore, a thorough understanding of latanoprost acid's pharmacology is essential.

Mechanism of Action

Latanoprost acid is a potent and selective agonist for the prostaglandin FP receptor, a G-protein coupled receptor (GPCR).[4][10] In bovine corpus luteum cell membranes, the dissociation constant (Kd) for the FP receptor for latanoprost was found to be 2.8 nM, identical to that of the natural ligand PGF2α.[11] Activation of FP receptors, which are highly expressed in ocular tissues like the ciliary muscle, initiates a signaling cascade that leads to a reduction in IOP.[6] The primary mechanism for this IOP reduction is an increase in the uveoscleral outflow of aqueous humor, with potential minor effects on the trabecular meshwork.[4][11] This is achieved through the remodeling of the extracellular matrix in the ciliary muscle.[4][11]

Signaling Pathway

The FP receptor primarily couples to the Gαq/11 family of G proteins.[12] Ligand binding by latanoprost acid triggers the following canonical signaling cascade:

-

Gαq Activation: The activated FP receptor catalyzes the exchange of GDP for GTP on the Gαq subunit.

-

Phospholipase C (PLC) Activation: The GTP-bound Gαq subunit activates phospholipase C-beta (PLCβ).

-

Second Messenger Production: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+).

-

Protein Kinase C (PKC) Activation: The increase in both intracellular Ca2+ and membrane-bound DAG synergistically activates Protein Kinase C (PKC).

-

Downstream Effects: These signaling events lead to the activation of downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade (e.g., ERK1/2), which ultimately modulates gene expression for proteins like matrix metalloproteinases (MMPs).[13][14] The increased activity of MMPs is thought to degrade and remodel the extracellular matrix of the ciliary muscle, reducing hydraulic resistance and increasing uveoscleral outflow.[4]

Diagram: FP Receptor Signaling Pathway

Caption: Canonical Gq-protein coupled signaling pathway activated by Latanoprost Acid via the FP receptor.

Quantitative Pharmacological Data

While specific quantitative data for this compound is unavailable in published literature, the data for latanoprost acid and related compounds provide a crucial benchmark for its potential activity. The following table summarizes key pharmacological parameters for latanoprost acid.

| Parameter | Compound | Value | Assay/System | Reference |

| Binding Affinity (Kd) | Latanoprost | 2.8 nM | Radioligand binding, Bovine corpus luteum membranes | [11] |

| Functional Potency (EC50) | Latanoprost Acid | 10 nM | FP receptor activation | [15] |

| Functional Potency (EC50) | Latanoprost Acid | 13 nM | Phosphoinositide (PI) Turnover, Bovine iris sphincter | [13] |

| Functional Potency (EC50) | Latanoprost Acid | 59 nM | MAP Kinase Phosphorylation, Bovine iris sphincter | [13] |

| Functional Potency (EC50) | Latanoprost Acid | 828 nM | Contraction, Bovine iris sphincter | [13] |

| Binding Affinity (Kd) | This compound | Not Available | - | - |

| Functional Potency (EC50) | This compound | Not Available | - | - |

Experimental Protocols

Characterizing the biological activity of a prostaglandin analogue like this compound involves a series of standard in vitro assays.

Receptor Binding Assay

Objective: To determine the binding affinity (Kd) and selectivity of the test compound for the FP receptor.

Methodology: Competitive Radioligand Binding Assay.

-

Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the human FP receptor (e.g., bovine corpus luteum, HEK293-FP cells).

-

Assay Components: The assay mixture includes the membrane preparation, a radiolabeled FP receptor ligand (e.g., [3H]-PGF2α), and varying concentrations of the unlabeled test compound (this compound).

-

Incubation: The mixture is incubated to allow competitive binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated via rapid vacuum filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki (inhibition constant) is then determined using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.

Functional Activity Assays

Objective: To measure the ability of the test compound to activate the FP receptor and elicit a downstream cellular response (i.e., to determine its potency (EC50) and efficacy).

Methodology 1: Phosphoinositide (PI) Turnover / Calcium Mobilization Assay

-

Cell Culture: Cells expressing the FP receptor are cultured. For PI turnover, cells are pre-labeled with [3H]-myo-inositol. For calcium mobilization, cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Stimulation: Cells are treated with varying concentrations of the test compound (this compound).

-

Measurement:

-

PI Turnover: The reaction is stopped, and the accumulation of radiolabeled inositol phosphates (IPs) is measured by ion-exchange chromatography and scintillation counting.

-

Calcium Mobilization: Changes in intracellular calcium concentration are measured in real-time using a fluorescence plate reader or microscope.

-

-

Data Analysis: Dose-response curves are generated by plotting the response against the log concentration of the compound to determine the EC50 (concentration for 50% of maximal response) and Emax (maximal efficacy).

Methodology 2: MAP Kinase Phosphorylation Assay (Western Blot)

-

Cell Treatment: FP receptor-expressing cells are serum-starved and then treated with various concentrations of the test compound for a short period (e.g., 5-15 minutes).

-

Lysis: Cells are lysed to extract total protein.

-

SDS-PAGE and Western Blotting: Protein lysates are separated by size using SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

Immunodetection: The membrane is probed with a primary antibody specific for the phosphorylated form of a MAP kinase (e.g., anti-phospho-ERK1/2) and a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The signal is detected using a chemiluminescent substrate and imaged. The membrane is often stripped and re-probed for total ERK1/2 as a loading control.

-

Data Analysis: Band intensities are quantified, and the ratio of phosphorylated to total protein is calculated to generate dose-response curves.

Diagram: Experimental Workflow for Prostaglandin Analogue Characterization

Caption: A typical workflow for characterizing the pharmacological profile of a novel prostaglandin analogue.

Conclusion

The 5,6-trans-isomer of latanoprost is a known process-related impurity in the manufacturing of the widely used anti-glaucoma medication.[1][3][7] Currently, there is a notable absence of specific, publicly available research on its biological activity, including its affinity for the FP receptor and its efficacy in reducing intraocular pressure.[1][2] Based on the pharmacology of other F-type prostaglandins, it is inferred that this compound may possess biological activity similar to the therapeutically used cis-isomer, latanoprost acid.[2][8] However, without direct experimental evidence, its precise pharmacological profile remains uncharacterized.

For drug development professionals, this compound should be treated as a critical quality attribute to be monitored and controlled within pharmaceutical formulations, as specified by regulatory guidelines.[9] The detailed pharmacology of latanoprost acid, along with the standard experimental protocols outlined in this guide, provide a robust framework for any future investigation into the specific biological activity of this and other related isomers. Further research is warranted to definitively establish the pharmacological effects of this compound to fully understand its contribution, if any, to the overall therapeutic and safety profile of latanoprost eye drops.

References

- 1. 5---trans--Latanoprost, 5MG | Labscoop [labscoop.com]

- 2. caymanchem.com [caymanchem.com]

- 3. targetmol.cn [targetmol.cn]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Latanoprost | C26H40O5 | CID 5311221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. akjournals.com [akjournals.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. immune-system-research.com [immune-system-research.com]

- 11. [Pharmacological profiles of latanoprost (Xalatan), a novel anti-glaucoma drug] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Prostaglandin F2α and angiotensin II type 1 receptors exhibit differential cognate G protein coupling regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effects of prostaglandin F2alpha, latanoprost and carbachol on phosphoinositide turnover, MAP kinases, myosin light chain phosphorylation and contraction and functional existence and expression of FP receptors in bovine iris sphincter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cellagentech.com [cellagentech.com]

An In-depth Technical Guide to the Interaction of trans-Latanoprost with the Prostaglandin F2α Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latanoprost (B1674536), a synthetic analog of prostaglandin (B15479496) F2α (PGF2α), is a cornerstone in the management of open-angle glaucoma and ocular hypertension.[1] Administered topically as the isopropyl ester prodrug, trans-Latanoprost, it is rapidly hydrolyzed by corneal esterases to its biologically active form, latanoprost acid.[1] The primary therapeutic action of latanoprost acid is the reduction of intraocular pressure (IOP) by enhancing the uveoscleral outflow of aqueous humor.[1] This effect is mediated through its specific interaction as a selective agonist with the prostaglandin F2α receptor, also known as the FP receptor.[1] This technical guide provides a comprehensive overview of the molecular interactions between latanoprost and the FP receptor, detailing binding affinities, signaling pathways, and the experimental methodologies used to elucidate these mechanisms.

Molecular Interaction and Binding Affinity

Latanoprost acid is a potent and selective agonist for the prostanoid FP receptor.[2] The binding affinity and functional potency of latanoprost acid at the human FP receptor have been quantified in numerous studies, providing a basis for its therapeutic efficacy.

Quantitative Data on Latanoprost Acid-FP Receptor Interaction

The following tables summarize the binding affinity (Ki) and functional activity (EC50) of latanoprost acid for the prostaglandin F2α (FP) receptor.

| Parameter | Value (nM) | Cell Type/Assay Condition | Reference |